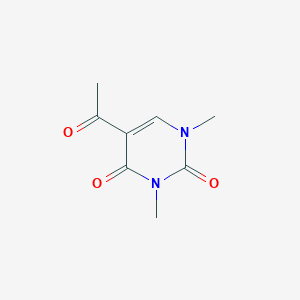

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, also known as 5-Acetyl-1,3-dimethylbarbituric Acid, is a chemical compound with the molecular formula C8H10N2O4 .

Molecular Structure Analysis

The molecular structure of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of 5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione include a molecular weight of 198.18 g/mol . It has a melting point of 99 °C . It is slightly soluble in acetonitrile, chloroform, and DMSO . The compound is solid and white to off-white in color .Scientific Research Applications

Synthetic Chemistry Applications

5-Acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione derivatives have been extensively studied in the context of synthetic organic chemistry. For example, Kinoshita et al. (1992) explored the synthesis of bromosubstituted derivatives of 5-nitro-2,4(1H,3H)-pyrimidinedione, highlighting the compound's utility in generating novel heterocyclic compounds with potential biological activity (Kinoshita, Watanabe, Nakao, & Furukawa, 1992). Similarly, Walsh and Wamhoff (1989) demonstrated the use of 6-vinyl- and 6-(azavinyl)pyrimidinediones in cycloaddition and Michael-type reactions to produce pyrido[2,3-d]pyrimidines and quinazolines, showcasing the versatility of pyrimidinedione derivatives in organic synthesis (Walsh & Wamhoff, 1989).

Pharmacological Applications

In the realm of pharmacology, pyrimidinedione derivatives have been investigated for their potential as pharmaceutical agents. For instance, Buckheit et al. (2007) studied the structure-activity relationships of 2,4(1H,3H)-pyrimidinedione derivatives as potent inhibitors of HIV type 1 and type 2, highlighting their significance in developing new antiviral drugs (Buckheit, Hartman, Watson, Kwon, Lee, Lee, Kang, Chung, & Cho, 2007). This underscores the therapeutic potential of pyrimidinedione derivatives in targeting viral infections.

Biochemical Applications

In biochemistry, pyrimidinedione derivatives have been linked to the biosynthesis of essential biomolecules. Bacher, Eberhardt, Fischer, Kis, and Richter (2000) detailed the biosynthesis of riboflavin, which requires 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione as a precursor. This process illustrates the critical role of pyrimidinedione derivatives in essential biochemical pathways and their potential in studying metabolic processes (Bacher, Eberhardt, Fischer, Kis, & Richter, 2000).

properties

IUPAC Name |

5-acetyl-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-5(11)6-4-9(2)8(13)10(3)7(6)12/h4H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNGDTRJOOFYCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=O)N(C1=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-acetyl-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

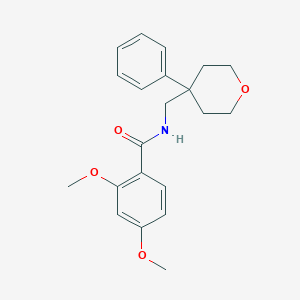

![2-[(2-bromo-2-propenyl)sulfanyl]-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430184.png)

![2-(hexylsulfanyl)-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B430187.png)

![3-(4-Methylphenyl)-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430189.png)

![N'-[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]benzohydrazide](/img/structure/B430191.png)

![pentyl {[6,6-dimethyl-3-(4-methylphenyl)-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B430192.png)

![2-[2-(4-bromophenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B430193.png)

![7-tert-butyl-3-cyclohexyl-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430194.png)

![2-(benzylsulfanyl)-6-ethyl-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-ylamine](/img/structure/B430195.png)

![2-(benzylsulfanyl)-7-tert-butyl-3-cyclohexyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430196.png)

![3-Benzyl-7-tert-butyl-2-phenacylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B430199.png)

![5,5-diethyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B430201.png)

![N-(2,4-dimethylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B430203.png)

![3-benzyl-2-(benzylsulfanyl)-7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B430207.png)